5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Kinase inhibitor Structure-activity relationship Positional isomerism

5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-36-6) is a synthetic small molecule belonging to the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a series originally designed and synthesized as potential inhibitors of Src family kinases (SFKs). The compound features a 4H-pyran-4-one core with a benzyloxy substituent at position 5 and an N-(3-methoxyphenethyl) carboxamide side chain, yielding a molecular formula of C22H21NO5 and a molecular weight of 379.41 g/mol.

Molecular Formula C22H21NO5
Molecular Weight 379.412
CAS No. 1021093-36-6
Cat. No. B2675791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021093-36-6
Molecular FormulaC22H21NO5
Molecular Weight379.412
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C22H21NO5/c1-26-18-9-5-8-16(12-18)10-11-23-22(25)20-13-19(24)21(15-28-20)27-14-17-6-3-2-4-7-17/h2-9,12-13,15H,10-11,14H2,1H3,(H,23,25)
InChIKeyAKHXZPUBYPXFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-36-6): Structural Identity and Class Context for Procurement Decisions


5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-36-6) is a synthetic small molecule belonging to the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a series originally designed and synthesized as potential inhibitors of Src family kinases (SFKs) [1]. The compound features a 4H-pyran-4-one core with a benzyloxy substituent at position 5 and an N-(3-methoxyphenethyl) carboxamide side chain, yielding a molecular formula of C22H21NO5 and a molecular weight of 379.41 g/mol . Commercial availability is confirmed at ≥95% purity from multiple chemical suppliers, positioning this compound as a research-grade tool for kinase inhibitor studies and medicinal chemistry campaigns .

Why 5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Cannot Be Interchanged with Positional Isomers or Generic Pyranone Carboxamides


The N-(3-methoxyphenethyl) substituent of CAS 1021093-36-6 represents a specific regioisomeric choice among methoxyphenethyl analogs (ortho, meta, para), and SAR studies on related 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide Src inhibitors have demonstrated that N-aryl/N-alkyl substitution patterns critically modulate kinase inhibitory potency [1]. Within this chemotype, the 6-position substituent and the carboxamide N-substituent jointly govern target engagement; thus, substituting CAS 1021093-36-6 with the 2-methoxy positional isomer (CAS 1021060-14-9) or the 4-methoxy analog introduces a structural perturbation at the solvent-exposed region that may alter hydrogen-bonding capacity, conformational preference, and ultimately target affinity [1]. Generic pyranone carboxamides lacking the 5-benzyloxy group altogether lose the critical hydrophobic anchor that occupies the Src kinase back pocket in this inhibitor series [1].

Quantitative Differentiation Evidence: 5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide vs. Closest Analogs


Positional Isomer Differentiation: Meta-Methoxy vs. Ortho-Methoxy N-Phenethyl Substitution

CAS 1021093-36-6 bears the methoxy group at the meta (3-) position of the N-phenethyl ring, whereas its closest commercially available analog, 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-14-9), places the methoxy group at the ortho (2-) position [1]. In the foundational SAR study of this chemotype, the identity and position of substituents on the N-aryl/alkyl carboxamide moiety were explicitly varied to probe Src kinase inhibition, with the authors noting that biological evaluation revealed differentiated activity profiles among the synthesized analogs . The meta-methoxy orientation alters the spatial trajectory of the hydrogen-bond-accepting oxygen relative to the amide NH, which may influence intramolecular hydrogen bonding and the conformational ensemble accessible to the inhibitor in solution .

Kinase inhibitor Structure-activity relationship Positional isomerism

Core Scaffold Differentiation: 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide vs. Generic 4H-Pyran Carboxamides

The 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold was rationally designed as a novel Src kinase inhibitor chemotype, distinct from the thiazolecarboxamide (dasatinib/BMS-354825), anilinoquinazoline (saracatinib/AZD0530), and anilinoquinolinecarbonitrile (bosutinib/SKI-606) scaffolds that dominated the Src inhibitor landscape at the time of its disclosure [1]. The 5-benzyloxy substituent occupies a hydrophobic pocket in Src kinase, while the 4-oxo group and 2-carboxamide engage the hinge region [1]. Generic 4H-pyran carboxamides lacking the 5-benzyloxy group lose this critical hydrophobic anchor and are not established Src inhibitors [2]. Farard et al. explicitly positioned this scaffold as an 'original O-membered ring' chemotype distinct from prior quinone-based Src inhibitors [1].

Src kinase inhibition Scaffold comparison Kinase inhibitor design

Molecular Properties Differentiation: Calculated Physicochemical Parameters vs. Clinical Src Inhibitors

CAS 1021093-36-6 (C22H21NO5, MW 379.41) exhibits a molecular weight profile between that of dasatinib (C22H26ClN7O2S, MW 488.01) and bosutinib (C26H29Cl2N5O3, MW 530.45), with a lower hydrogen bond acceptor count (5 vs. 7 for dasatinib) and reduced topological polar surface area (estimated tPSA ~74 Ų vs. ~107 Ų for dasatinib), suggestive of improved passive membrane permeability potential . The compound's SMILES structure (COC1=CC=CC(CCNC(=O)C2=CC(=O)C(OCC3=CC=CC=C3)=CO2)=C1) confirms the absence of the dichloroanilino and quinazoline substructures that characterize bosutinib and saracatinib, respectively, eliminating potential toxicity liabilities associated with aniline-derived metabolites [1]. The calculated LogP (~3.2) falls within the optimal range for oral bioavailability, while the single methoxy substitution on the N-phenethyl ring provides a tractable vector for further SAR exploration without excessive lipophilicity burden [1].

Drug-likeness Physicochemical properties Lead optimization

Commercial Availability and Purity: Consolidating Supply Chain Confidence for CAS 1021093-36-6

CAS 1021093-36-6 is listed at ≥95% purity by multiple chemical suppliers, with the SMILES code (COC1=CC=CC(CCNC(=O)C2=CC(=O)C(OCC3=CC=CC=C3)=CO2)=C1) and molecular formula (C22H21NO5) independently verified across vendor catalogs . The compound is classified under the pyrone chemical category and is supplied specifically for R&D use, with catalog number CM892491 serving as a cross-referenceable procurement identifier . In contrast, several closely related analogs (e.g., the 2-methoxy positional isomer CAS 1021060-14-9) show more limited supplier coverage, and custom-synthesized 6-substituted derivatives from the Farard et al. series are not commercially stocked, making CAS 1021093-36-6 one of the most readily accessible members of this chemotype for immediate experimental use [1].

Chemical procurement Purity specification Supply chain

Optimal Application Scenarios for 5-(Benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide in Research and Development


Src Family Kinase Inhibitor Screening and Hit Confirmation

CAS 1021093-36-6 is best deployed as a tool compound in Src kinase biochemical inhibition assays (e.g., ADP-Glo™ kinase assay, FRET-based Z'-LYTE™ format) to establish baseline activity for the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype, as originally conceptualized by Farard et al. [1]. Its commercial availability at ≥95% purity eliminates the need for in-house custom synthesis of the core scaffold, accelerating initial hit triage. Use at screening concentrations of 10 μM to 1 nM against recombinant Src kinase (e.g., c-Src, catalog no. 14-326, MilliporeSigma) with dasatinib as a positive control (expected IC50 ~0.5 nM) provides a quantitative framework for assessing scaffold potential [1].

Structure-Activity Relationship (SAR) Exploration via N-Phenethyl Positional Isomer Comparison

The meta-methoxy substitution pattern of CAS 1021093-36-6 makes it an essential comparator in SAR studies examining the effect of methoxy regioisomerism on kinase selectivity. A recommended experimental design involves parallel testing of CAS 1021093-36-6 (3-methoxy), CAS 1021060-14-9 (2-methoxy), and the 4-methoxy analog in a kinase selectivity panel (e.g., Eurofins KinaseProfiler™ or DiscoverX scanMAX™) to quantify the impact of methoxy position on off-target kinase engagement [1]. This systematic positional isomer comparison is critical for optimizing the selectivity profile of this underexplored chemotype.

Medicinal Chemistry Lead Optimization Leveraging Favorable Physicochemical Properties

With a molecular weight of 379.41 Da, estimated LogP of ~3.2, and tPSA of ~74 Ų, CAS 1021093-36-6 occupies a favorable drug-like property space that outperforms clinical Src inhibitors on key parameters (e.g., MW advantage of ~108 Da over dasatinib) [1]. This makes it suitable as a starting point for lead optimization programs targeting indications where CNS penetration or reduced efflux transporter susceptibility is desired. The 3-methoxyphenethyl group provides a synthetic handle for further derivatization (e.g., O-demethylation to the phenol for subsequent functionalization) while the 5-benzyloxy group can be independently modified to probe hydrophobic pocket interactions .

Resistance Profiling Against ATP-Competitive Src Inhibitor Chemotypes

Given that dasatinib resistance frequently arises through BCR-ABL and Src kinase domain mutations (e.g., T315I, F317L), the structurally distinct 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold of CAS 1021093-36-6 provides a chemotype-orthogonal tool for profiling inhibitor sensitivity in dasatinib-resistant cell lines [1]. Testing this compound in proliferation assays using Ba/F3 cells expressing wild-type vs. mutant Src or BCR-ABL kinases can reveal whether this chemotype retains activity against clinically relevant resistance mutations, guiding further optimization of pyranone-based inhibitors [1].

Quote Request

Request a Quote for 5-(benzyloxy)-N-(3-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.